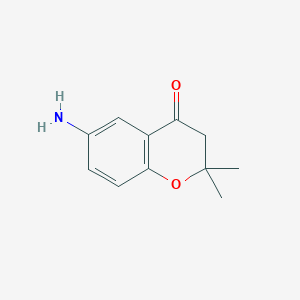
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amine that can be synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, this compound has been found to have significant anti-inflammatory and analgesic effects, which can be useful in studying the mechanisms of pain and inflammation. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine. One potential direction is to further explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain. Finally, future studies could investigate the potential of this compound in combination with other compounds to develop more effective therapies for various diseases.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its low toxicity profile, anti-inflammatory, and analgesic effects make it a safe and useful compound for studying the mechanisms of pain and inflammation. Further research is needed to explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases and to understand its mechanism of action.
Métodos De Síntesis
There are several methods to synthesize 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine, but the most commonly used method involves the reaction of 5-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonia. This method yields a high purity product with a good yield.
Aplicaciones Científicas De Investigación
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neurochemistry. This compound has been found to have significant anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
| 180414-12-4 | |
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine |
InChI |
InChI=1S/C9H16N2/c1-6-2-3-7-4-11-5-8(7)9(6)10/h3,6,8-9,11H,2,4-5,10H2,1H3 |
Clave InChI |
VPTYTGVQWAQIGK-UHFFFAOYSA-N |
SMILES |
CC1CC=C2CNCC2C1N |
SMILES canónico |
CC1CC=C2CNCC2C1N |
Sinónimos |
1H-Isoindol-4-amine, 2,3,3a,4,5,6-hexahydro-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
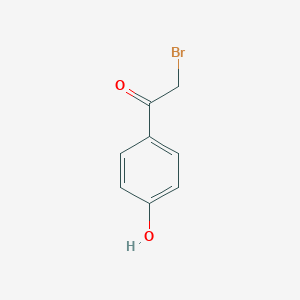
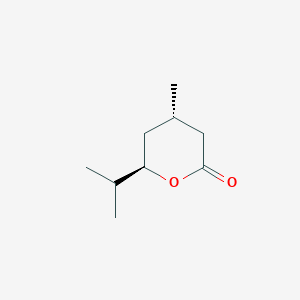
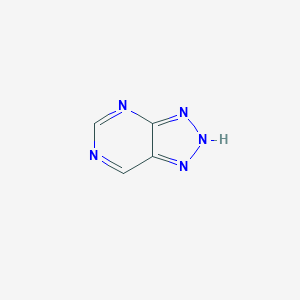
![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

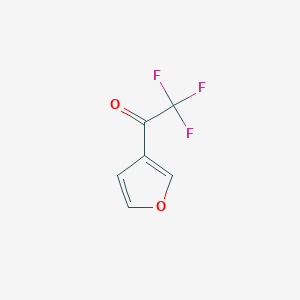




![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

